molecular formula C26H23N3O2S B289945 9-(4-methoxyphenyl)-13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

9-(4-methoxyphenyl)-13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

Cat. No.: B289945
M. Wt: 441.5 g/mol
InChI Key: YJKDTGSDHMIVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new drugs.

    Industry: In the materials science field, this compound may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one apart is its unique combination of aromatic and heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one

InChI

InChI=1S/C26H23N3O2S/c1-31-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)27-26-21(20)22-23(32-26)25(30)29-24(28-22)16-7-3-2-4-8-16/h2-4,7-8,11-14,24,28H,5-6,9-10H2,1H3,(H,29,30)

InChI Key

YJKDTGSDHMIVRO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=O)NC(N4)C5=CC=CC=C5)SC3=NC6=C2CCCC6

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=O)NC(N4)C5=CC=CC=C5)SC3=NC6=C2CCCC6

Origin of Product

United States

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